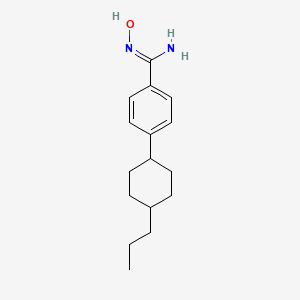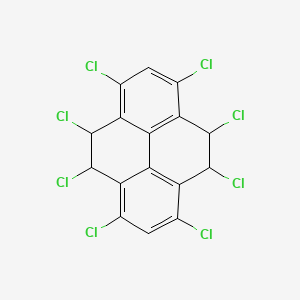![molecular formula C11H16N2O4 B11714133 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B11714133.png)
2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid is a compound that features a pyrazole ring substituted with a tert-butoxycarbonyl group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid typically involves the following steps:
Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the tert-butoxycarbonyl group: The tert-butoxycarbonyl group can be introduced using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Attachment of the propanoic acid moiety: The propanoic acid moiety can be introduced through a nucleophilic substitution reaction involving the pyrazole derivative and a suitable propanoic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of microreactor systems can also provide a more sustainable and scalable approach to the synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using hydride donors like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the propanoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can act as a protecting group for amines, allowing selective reactions to occur at other functional groups. The pyrazole ring can interact with enzymes or receptors, modulating their activity through binding interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}acetic acid
- 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}butanoic acid
- 2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}pentanoic acid
Uniqueness
2-{3-[(tert-butoxy)carbonyl]-1H-pyrazol-1-yl}propanoic acid is unique due to its specific combination of a pyrazole ring, a tert-butoxycarbonyl group, and a propanoic acid moiety. This combination provides distinct chemical properties and reactivity, making it valuable for various applications in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C11H16N2O4 |
|---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-1-yl]propanoic acid |
InChI |
InChI=1S/C11H16N2O4/c1-7(9(14)15)13-6-5-8(12-13)10(16)17-11(2,3)4/h5-7H,1-4H3,(H,14,15) |
InChI Key |
ULGMDLZCHNZGLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1C=CC(=N1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(1-Cyano-2-hydrazino-2-oxoethylidene)hydrazino]benzoic acid](/img/structure/B11714050.png)
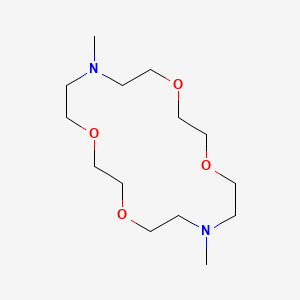
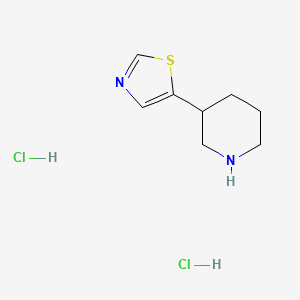
![S-[1-(1H-indol-3-yl)-2-nitroethyl] ethanethioate](/img/structure/B11714063.png)
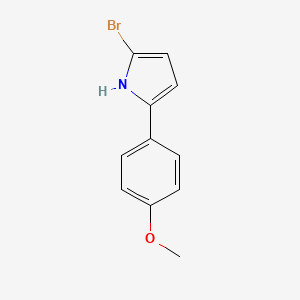
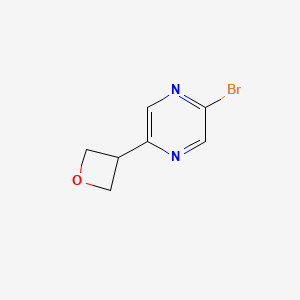
![2,2,2-Trifluoro-1-[2-fluoro-5-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B11714075.png)
![(E)-N-{1-[1-(difluoromethyl)-1H-pyrazol-3-yl]ethylidene}hydroxylamine](/img/structure/B11714094.png)
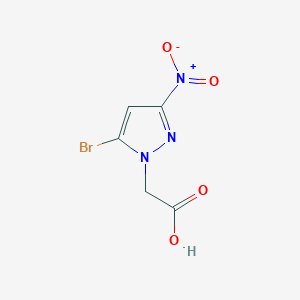
![2,4-Dichloro-6-[2-(trifluoromethyl)phenyl]-1,3,5-triazine](/img/structure/B11714103.png)
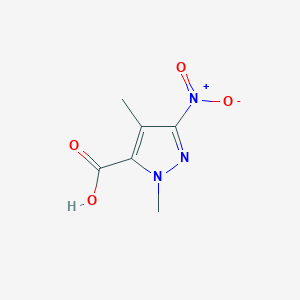
![(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolane-3-carboxylic acid](/img/structure/B11714117.png)
